Wild-Type Mpro Inhibitory Potency: CDD-1845 Achieves the Lowest Ki Among Structurally Related Non-Covalent Benz imidazole Inhibitors
CDD-1845 demonstrates the most potent inhibition of wild-type SARS-CoV-2 Mpro among its direct benzimidazole scaffold analogs, with a Ki of 3 nM. This represents a 1.7-fold improvement in potency compared to CDD-1819 (Ki = 5 nM), a 4-fold improvement over CDD-1733 (Ki = 12 nM), and a 219-fold improvement over the R-enantiomer CDD-1732 (Ki = 657 nM) [1]. The linear N1-butylamide substitution in CDD-1845, in place of the N1-cyclobutylamide group found in CDD-1819, is the key structural determinant responsible for this enhanced inhibitory activity [1].
| Evidence Dimension | Inhibitory constant (Ki) against wild-type SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | Ki = 3 nM |
| Comparator Or Baseline | CDD-1819 (Ki = 5 nM); CDD-1733 (Ki = 12 nM); CDD-1732 (Ki = 657 nM) |
| Quantified Difference | 1.7-fold improvement vs CDD-1819; 4-fold improvement vs CDD-1733; 219-fold improvement vs CDD-1732 |
| Conditions | Fluorogenic peptide substrate cleavage assay; recombinant SARS-CoV-2 Mpro |
Why This Matters
Procurement of CDD-1845 provides the highest wild-type Mpro affinity within this non-covalent benzimidazole series, reducing the compound concentration required for enzyme inhibition and minimizing off-target exposure in downstream assays.
- [1] Jimmidi R, Chamakuri S, Lu S, et al. DNA-encoded chemical libraries yield non-covalent and non-peptidic SARS-CoV-2 main protease inhibitors. Commun Chem. 2023;6:164. View Source
